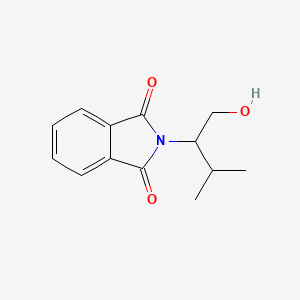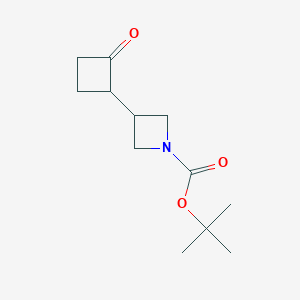
N-(4-((2,2-dinitrilovinyl)amino)phenyl)(5-methyl-3-phenylisoxazol-4-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2,2-dinitrilovinyl)amino)phenyl)(5-methyl-3-phenylisoxazol-4-yl)formamide, otherwise known as DNPAF, is a synthetic molecule with a variety of applications in scientific research. This molecule is an isoxazol-4-yl formamide, and it has been used as a reagent in a variety of biochemical and physiological studies. DNPAF has been used as a substrate for enzymes, as a ligand for metal ions, and as a reaction intermediate in organic syntheses.
Mechanism of Action
The mechanism of action of DNPAF is not completely understood. However, it is believed that the molecule binds to metal ions and other molecules, and that this binding is responsible for its biological activity. DNPAF has been shown to bind to a variety of metal ions, including iron, copper, and zinc, as well as other molecules such as amino acids and nucleic acids. The binding of DNPAF to these molecules is thought to be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DNPAF are not completely understood. However, it has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, to modulate the activity of proteins, and to affect the structure and function of proteins and other biomolecules. It has also been shown to affect the biochemistry and physiology of cells and tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of using DNPAF in laboratory experiments is that it is relatively easy to synthesize and purify. It is also a relatively inexpensive reagent, making it cost-effective for laboratory use. Additionally, it has been shown to be relatively stable in aqueous solutions and can be easily stored for long periods of time. However, DNPAF has some limitations as well. It is not water-soluble, so it must be used in organic solvents. Additionally, it has been shown to be relatively toxic, so it should be handled with care in the laboratory.
Future Directions
There are many potential future directions for DNPAF research. One potential direction is to investigate the mechanism of action of DNPAF and its effects on biochemical and physiological processes. Additionally, further studies could be done to investigate the effects of DNPAF on the structure and function of proteins and other biomolecules. Additionally, further studies could be done to investigate the binding of DNPAF to metal ions and other molecules. Finally, further studies could be done to investigate the potential applications of DNPAF in the synthesis of other molecules.
Synthesis Methods
DNPAF can be synthesized from the reaction of 4-((2,2-dinitrilovinyl)amino)phenylacetic acid with 5-methyl-3-phenylisoxazol-4-yl)formamide. This reaction is carried out in aqueous solution at room temperature. The reaction product is then purified by recrystallization from an appropriate solvent. The yields of this reaction are typically high and the product can be easily isolated and purified.
Scientific Research Applications
DNPAF has been used in a variety of scientific studies. It has been used as a substrate for enzymes, as a ligand for metal ions, and as a reaction intermediate in organic syntheses. It has also been used in studies of the structure and function of proteins and other biomolecules, as well as in studies of the biochemistry and physiology of cells and tissues. DNPAF has also been used as an analytical reagent in the determination of the structure and function of proteins and other biomolecules.
properties
IUPAC Name |
N-[4-(2,2-dicyanoethenylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c1-14-19(20(26-28-14)16-5-3-2-4-6-16)21(27)25-18-9-7-17(8-10-18)24-13-15(11-22)12-23/h2-10,13,24H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZYPZZIKWWSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2,2-dinitrilovinyl)amino)phenyl)(5-methyl-3-phenylisoxazol-4-yl)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)


![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)






![2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337164.png)